N-Cyclopentyl-N-methylglycine

Overview

Description

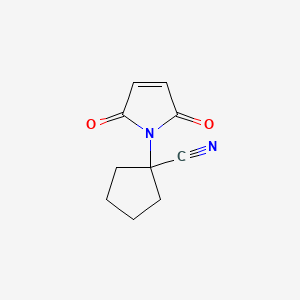

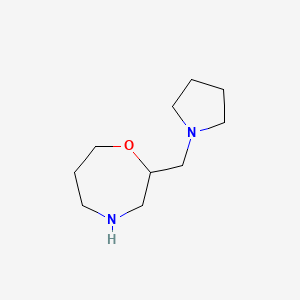

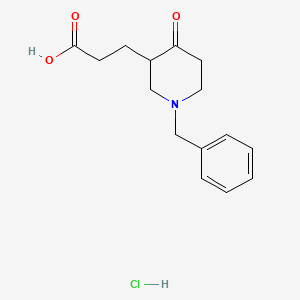

“N-Cyclopentyl-N-methylglycine” is a chemical compound with the CAS Number: 959240-36-9 and a molecular weight of 157.21 . Its IUPAC name is [cyclopentyl (methyl)amino]acetic acid .

Molecular Structure Analysis

The molecular structure of “N-Cyclopentyl-N-methylglycine” is represented by the formula C8H15NO2 . The InChI code for this compound is 1S/C8H15NO2/c1-9(6-8(10)11)7-4-2-3-5-7/h7H,2-6H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis

“N-Cyclopentyl-N-methylglycine” is a solid at room temperature .Scientific Research Applications

Neurotransmitter Systems and Schizophrenia

Research highlights the role of sarcosine in modulating neurotransmitter systems, particularly its impact on the N-methyl-D-aspartate (NMDA) receptors. Sarcosine acts as a glycine transporter-1 inhibitor, enhancing the action of glycine at the NMDA receptor sites. This modulation is suggested to benefit schizophrenic patients, improving symptoms when added to antipsychotic medications without significant side effects (Tsai et al., 2004).

Cognitive Enhancement

Further studies have explored sarcosine's potential in enhancing cognitive functions. It has been found to improve memory and attention in both young and middle-aged adults, suggesting its utility beyond psychiatric conditions. These cognitive benefits are believed to stem from its interaction with the NMDA receptor, though without the stimulant properties or significant mood effects commonly associated with other cognitive enhancers (File et al., 1999).

Metabolic Pathways and Stress Response

Sarcosine plays a role in metabolic pathways and stress responses, particularly in organisms exposed to abiotic stresses. It is involved in the synthesis of betaine, an osmoprotectant produced in response to such stresses. This synthesis occurs through a series of methylation reactions starting from glycine, indicating sarcosine's pivotal role in cellular stress responses and potential applications in biotechnological and agricultural research (Waditee et al., 2003).

Transmethylation and Transsulfuration Pathways

The interaction of sarcosine within the transmethylation and transsulfuration pathways showcases its biochemical significance. It is involved in the methylation process, contributing to the synthesis of essential compounds and regulating metabolic functions. This biochemical role underscores the potential therapeutic applications of sarcosine in treating metabolic disorders and enhancing the body's methyl group economy (Luka et al., 2001).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that glycine, a similar compound, functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the n-methyl-d-aspartic acid (nmda) receptors .

Mode of Action

Glycine, for instance, interacts with its targets by binding to specific receptor sites, thereby modulating the activity of these receptors .

Biochemical Pathways

For instance, glycine can be generated from betaine via dimethylglycine and N-methylglycine (sarcosine) . It’s plausible that N-Cyclopentyl-N-methylglycine could be involved in similar pathways.

Result of Action

For instance, glycine has anti-inflammatory, cytoprotective, and immunomodulatory properties .

properties

IUPAC Name |

2-[cyclopentyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9(6-8(10)11)7-4-2-3-5-7/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARPVXNMSUKSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650963 | |

| Record name | N-Cyclopentyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopentyl-N-methylglycine | |

CAS RN |

959240-36-9 | |

| Record name | N-Cyclopentyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester](/img/structure/B1532668.png)